molecular formula C11H10N2 B1610957 5-Methyl-2,3'-bipyridine CAS No. 26844-80-4

5-Methyl-2,3'-bipyridine

Cat. No.: B1610957
CAS No.: 26844-80-4
M. Wt: 170.21 g/mol
InChI Key: GKRQVVOAAXTIGR-UHFFFAOYSA-N
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Description

5-Methyl-2,3’-bipyridine is an organic compound that belongs to the bipyridine family It consists of two pyridine rings connected by a single bond, with a methyl group attached to the fifth position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3’-bipyridine can be achieved through several methods, including palladium-catalyzed cross-coupling reactions such as Negishi, Stille, and Suzuki couplings. These methods involve the coupling of pyridyl zinc halides or boronic esters with halogen-substituted pyridines under mild conditions . For example, the Negishi coupling reaction typically requires aryl zinc halides and suitable coupling partners, such as pyridyl halides or triflates .

Industrial Production Methods

Industrial production of 5-Methyl-2,3’-bipyridine may involve large-scale palladium-catalyzed cross-coupling reactions due to their high yield and cost-effectiveness. The choice of specific reagents and conditions can be optimized to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This modification can affect its reactivity and the stability of its metal complexes, making it suitable for specific applications where other bipyridine isomers may not be as effective.

Properties

IUPAC Name

5-methyl-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRQVVOAAXTIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573900
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26844-80-4
Record name 5-Methyl-2,3'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2,3'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFB1X61K47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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